molecular formula C4H7NO2 B3147445 4-Methylisoxazolidin-3-one CAS No. 62242-99-3

4-Methylisoxazolidin-3-one

Cat. No.: B3147445
CAS No.: 62242-99-3
M. Wt: 101.1 g/mol
InChI Key: RHIYCKUZTBEONS-UHFFFAOYSA-N
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Description

4-Methylisoxazolidin-3-one is a heterocyclic compound with the molecular formula C₄H₇NO₂ It belongs to the class of isoxazolidinones, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoxazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of bulk manufacturing processes that ensure high yields and purity. These processes often include the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the isoxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Methylisoxazolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    Isoxazoles: These compounds share a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.

    Isothiazolinones: These compounds have a sulfur atom in place of the oxygen atom in the ring.

Uniqueness: 4-Methylisoxazolidin-3-one is unique due to its specific ring structure and the presence of a methyl group at the 4-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

4-methyl-1,2-oxazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-7-5-4(3)6/h3H,2H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIYCKUZTBEONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CONC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489647
Record name 4-Methyl-1,2-oxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62242-99-3
Record name 4-Methyl-1,2-oxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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